![molecular formula C11H10N4OS B294238 6-(2-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294238.png)
6-(2-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, commonly known as ETT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETT is a member of the triazolo-thiadiazole family, which has been extensively studied for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of ETT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. ETT has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acids, which are essential components of the cell wall.
Biochemical and Physiological Effects:
ETT has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of enzyme activity. ETT has also been reported to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
ETT has several advantages for lab experiments, including its ease of synthesis, low cost, and diverse biological activities. However, ETT also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of ETT, including the development of new derivatives with improved properties, the investigation of its potential application in the treatment of other diseases, and the exploration of its potential application in organic electronics. Further studies are also needed to fully understand the mechanism of action of ETT and its potential toxicity.
Synthesis Methods
The synthesis of ETT can be achieved through a one-pot reaction of 2-bromoanisole, ethyl cyanoacetate, and thiosemicarbazide in the presence of a base and a copper catalyst. The reaction proceeds via a nucleophilic substitution and cyclization to yield the desired product in good yields. The synthesis of ETT is relatively simple and cost-effective, making it an attractive target for further studies.
Scientific Research Applications
ETT has been shown to possess various biological activities, including anticancer, antitubercular, and antifungal activities. Several studies have reported the potential of ETT as a promising lead compound for the development of new drugs. ETT has also been studied for its potential application in the field of organic electronics due to its unique electronic properties.
properties
Molecular Formula |
C11H10N4OS |
---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H10N4OS/c1-2-16-9-6-4-3-5-8(9)10-14-15-7-12-13-11(15)17-10/h3-7H,2H2,1H3 |
InChI Key |
OHKULYQAWFZRIU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NN3C=NN=C3S2 |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN3C=NN=C3S2 |
Origin of Product |
United States |
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